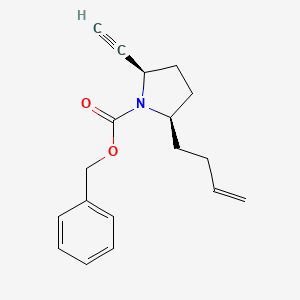
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with benzyl, but-3-en-1-yl, and ethynyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrolidine ring, followed by the introduction of the benzyl, but-3-en-1-yl, and ethynyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyl, but-3-en-1-yl, and ethynyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce saturated analogs.
Aplicaciones Científicas De Investigación
(2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound can be used in studies of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to modulate these targets, leading to specific biological outcomes.
Comparación Con Compuestos Similares
Similar Compounds
- (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethoxycarbonylpyrrolidine-1-carboxylate
- (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-(dimethanesulfinyl)oxy-pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, (2R,5R)-Benzyl 2-(But-3-en-1-yl)-5-ethynylpyrrolidine-1-carboxylate stands out due to the presence of the ethynyl group, which imparts unique reactivity and potential for further functionalization. This makes it a valuable compound for developing new chemical entities with diverse applications.
Propiedades
Fórmula molecular |
C18H21NO2 |
|---|---|
Peso molecular |
283.4 g/mol |
Nombre IUPAC |
benzyl (2R,5R)-2-but-3-enyl-5-ethynylpyrrolidine-1-carboxylate |
InChI |
InChI=1S/C18H21NO2/c1-3-5-11-17-13-12-16(4-2)19(17)18(20)21-14-15-9-7-6-8-10-15/h2-3,6-10,16-17H,1,5,11-14H2/t16-,17+/m0/s1 |
Clave InChI |
OKBSZLUIHHLKOF-DLBZAZTESA-N |
SMILES isomérico |
C=CCC[C@@H]1CC[C@@H](N1C(=O)OCC2=CC=CC=C2)C#C |
SMILES canónico |
C=CCCC1CCC(N1C(=O)OCC2=CC=CC=C2)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


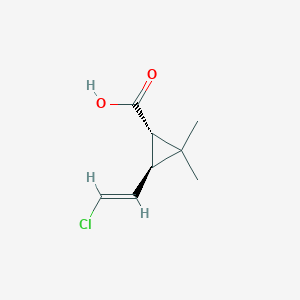
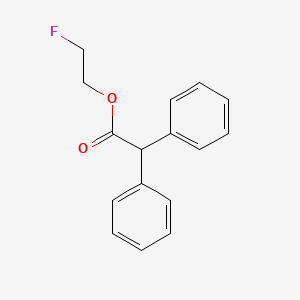
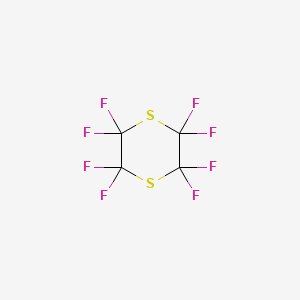
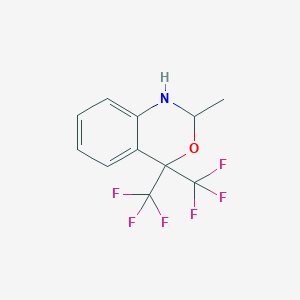

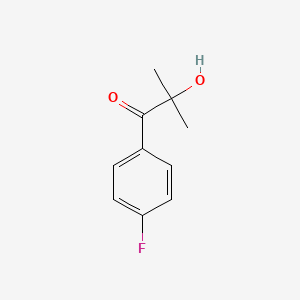

![N-(2,3,4,5-Tetrahydro-3,5-dioxo-1,2,4-triazin-6-yl)Glycine [(3,4-dimethoxyphenyl)methylene]hydrazide](/img/structure/B13420375.png)

![[1R-[1alpha(Z),2beta,3alpha,5alpha]]-7-[3,5-Dihydroxy-2-[2-[2-(2-phenylethyl)-1,3-dioxolan-2-yl]ethyl]cyclopentyl]-5-heptenoic Acid](/img/structure/B13420389.png)
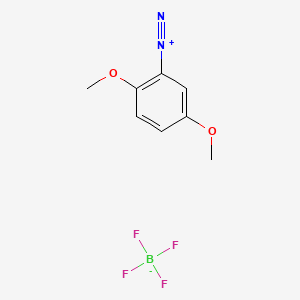
![(2S)-2-[(2S)-2-amino-2-carboxyethyl]-5-oxooxolane-2-carboxylic acid](/img/structure/B13420396.png)
![Methyl [(3-fluorophenyl)methyl]carbamate](/img/structure/B13420402.png)
![(3R,8R,9S,10R,13S,14S)-4-chloro-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13420407.png)
